
Oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane is a compound belonging to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two phenyl groups, a trichloromethyl group, and an oxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with trichloromethylating agents under controlled conditions. One common method involves the use of trichloromethyl chloroformate as the trichloromethylating agent. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used to substitute the trichloromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may yield diphenylphosphine derivatives.
Aplicaciones Científicas De Investigación
Oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane involves its interaction with specific molecular targets. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. It may also interact with biological molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with similar applications in organic synthesis and coordination chemistry.
Diphenylphosphine oxide: A related compound with similar chemical properties and reactivity.
Trichloromethylphosphine: Another organophosphorus compound with a trichloromethyl group.
Uniqueness
Oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of both diphenyl and trichloromethyl groups allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
56641-76-0 |
|---|---|
Fórmula molecular |
C13H10Cl3OP |
Peso molecular |
319.5 g/mol |
Nombre IUPAC |
[phenyl(trichloromethyl)phosphoryl]benzene |
InChI |
InChI=1S/C13H10Cl3OP/c14-13(15,16)18(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
UVZRLZLCKCSYEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


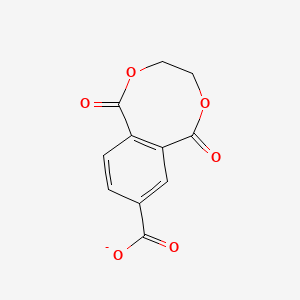
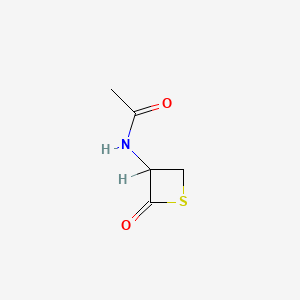

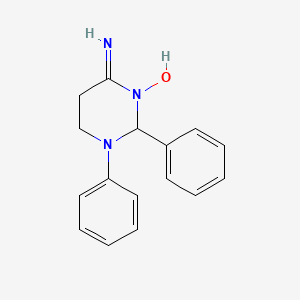
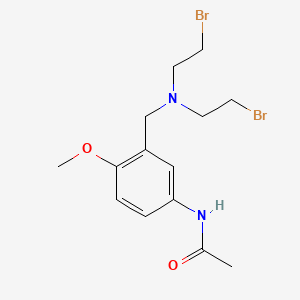
![{4-Methoxy-2-[(prop-2-en-1-yl)oxy]phenyl}(morpholin-4-yl)methanone](/img/structure/B14643081.png)
![Phenylbis[2-(phenylethynyl)phenyl]phosphane](/img/structure/B14643083.png)
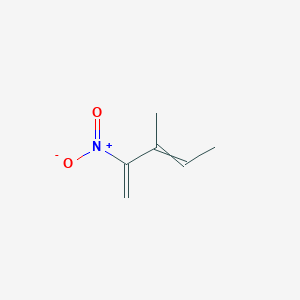
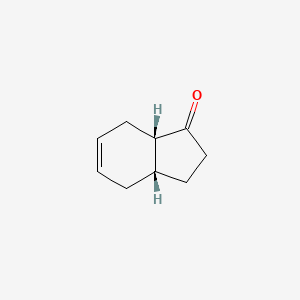
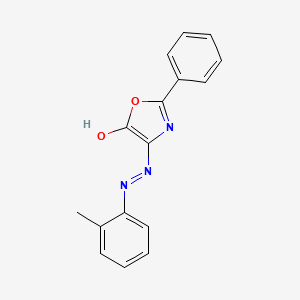


![4,4'-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14643121.png)
![4-Chloro-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643122.png)
